3-(3-Chloro-2-fluorophenyl)propanal
CAS No.:
VCID: VC20246600
Molecular Formula: C9H8ClFO
Molecular Weight: 186.61 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(3-Chloro-2-fluorophenyl)propanal is an organic compound classified as an aromatic aldehyde. It features a propanal group attached to a phenyl ring that is further substituted with chlorine and fluorine atoms. This compound is significant in various fields, particularly in organic synthesis and pharmaceutical development, due to its unique chemical structure and reactivity. Synthesis MethodsThe synthesis of 3-(3-Chloro-2-fluorophenyl)propanal can be achieved through several methods, typically involving the introduction of the aldehyde functional group to the chlorofluorophenyl structure. One common approach is via the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a chlorofluorobenzene derivative in the presence of a Lewis acid catalyst. Synthesis Approaches
Chemical Reactions and Applications3-(3-Chloro-2-fluorophenyl)propanal can undergo various chemical reactions typical of aldehydes and halogenated compounds. These reactions include but are not limited to:
Research Findings and Future DirectionsResearch on 3-(3-Chloro-2-fluorophenyl)propanal highlights its importance in both academic and industrial settings. Its applications in organic synthesis and pharmaceutical development underscore its potential as a versatile chemical intermediate. Future studies may focus on optimizing synthesis methods, exploring new reaction pathways, and investigating its biological activity. Future Research Directions
|
---|---|
Product Name | 3-(3-Chloro-2-fluorophenyl)propanal |
Molecular Formula | C9H8ClFO |
Molecular Weight | 186.61 g/mol |
IUPAC Name | 3-(3-chloro-2-fluorophenyl)propanal |
Standard InChI | InChI=1S/C9H8ClFO/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5-6H,2,4H2 |
Standard InChIKey | FQUMQAQKUPVLLL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)CCC=O |
PubChem Compound | 53434312 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume